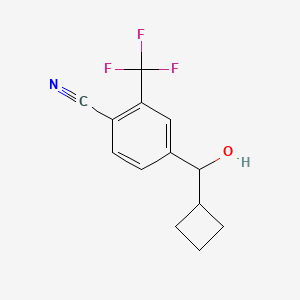
8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a tetrahydronaphthalenamine core .
Vorbereitungsmethoden
The synthesis of 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves several steps, including the introduction of the fluorine and methoxy groups to the naphthalenamine core. The synthetic route typically includes:
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium hydride (NaH).
Amination: Introduction of the amine group through reductive amination using reagents like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions .
Analyse Chemischer Reaktionen
8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.
Substitution: Undergoes nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as thiols or amines.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl group using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, which may result in different binding properties and biological activity.
8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which may affect its solubility and reactivity.
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Has the fluorine atom at a different position, which can influence its chemical and biological properties.
The uniqueness of this compound lies in the specific combination of the fluorine and methoxy groups, which confer distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C11H15ClFNO |
|---|---|
Molekulargewicht |
231.69 g/mol |
IUPAC-Name |
8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8;/h5-6,10H,2-4,13H2,1H3;1H |
InChI-Schlüssel |
HRONWDKXEIPQNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(CCC2)N)C(=C1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)






![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)


